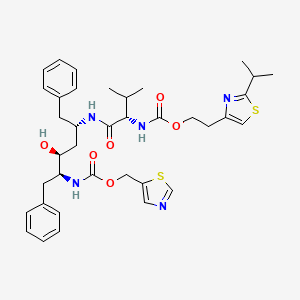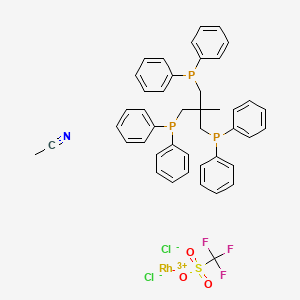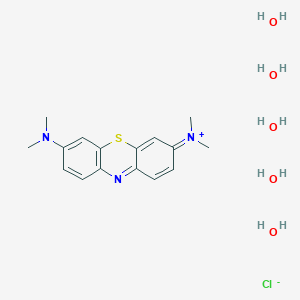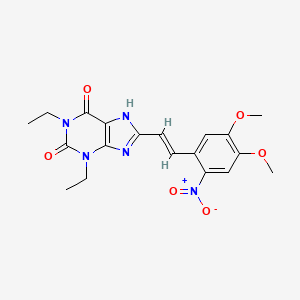
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthine core substituted with a nitrostyryl group and dimethoxy groups, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4,5-Dimethoxy-2-nitrobenzaldehyde: This intermediate is synthesized by nitration of 4,5-dimethoxytoluene followed by oxidation.
Synthesis of (E)-4,5-Dimethoxy-2-nitrostyrylbenzene: The aldehyde is then subjected to a Wittig reaction with an appropriate phosphonium ylide to form the styryl derivative.
Formation of the Xanthine Core: The styryl derivative is then reacted with 1,3-diethylxanthine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The double bond in the styryl group can be hydrogenated to form the corresponding saturated derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic aromatic substitution can be achieved using strong nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Reduction of Nitro Group: Formation of 4,5-dimethoxy-2-aminostyryl derivative.
Hydrogenation of Double Bond: Formation of 8-(4,5-dimethoxy-2-nitroethyl)-1,3-diethylxanthine.
Substitution of Methoxy Groups: Formation of derivatives with various functional groups replacing the methoxy groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrostyryl group may play a role in modulating biological activity, while the xanthine core could interact with various enzymes and receptors.
相似化合物的比较
Similar Compounds
8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-dimethylxanthine: Similar structure but with methyl groups instead of ethyl groups.
8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diisopropylxanthine: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrostyryl and xanthine moieties makes it a versatile compound for various applications.
属性
CAS 编号 |
155271-54-8 |
|---|---|
分子式 |
C19H21N5O6 |
分子量 |
415.4 g/mol |
IUPAC 名称 |
8-[(E)-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21N5O6/c1-5-22-17-16(18(25)23(6-2)19(22)26)20-15(21-17)8-7-11-9-13(29-3)14(30-4)10-12(11)24(27)28/h7-10H,5-6H2,1-4H3,(H,20,21)/b8-7+ |
InChI 键 |
MYXIWFOJAORROI-BQYQJAHWSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


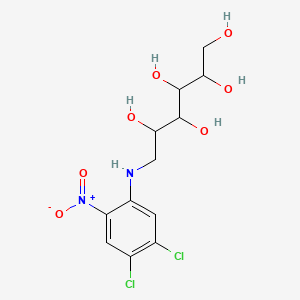
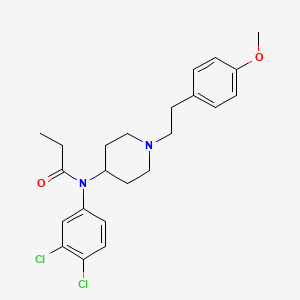
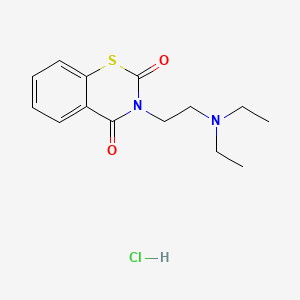
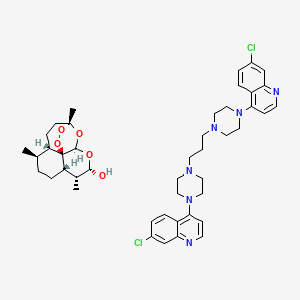
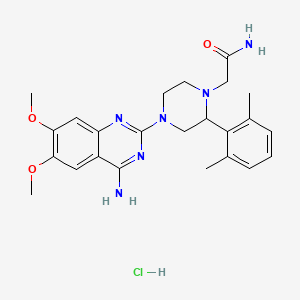
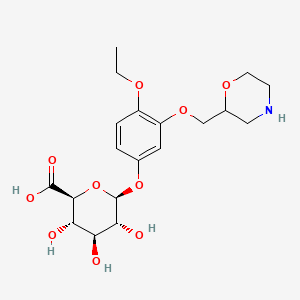


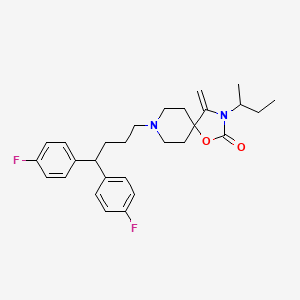

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
